Rare Aminomalonic Acid Chemotype: Class-Level Differentiation from Sphingoid-Base Antifungal Metabolites
Malonofungin is distinguished from the structurally related myriocin (ISP-1/thermozymocidin) and sphingofungin classes by the presence of an intact aminomalonic acid moiety [2-amino-2-carboxy (malonic) group] appended to a C20 unsaturated fatty acid chain bearing an acetoxy substituent, as opposed to the sphingoid base core (2-amino-1,3-diol) found in myriocin and sphingofungins [1]. Myriocin, isolated from Mycelia sterilia and Isaria sinclairii, acts as a potent serine palmitoyltransferase (SPT) inhibitor (Ki = 0.28 nM) with immunosuppressant activity [2]. Malonofungin has not been reported to inhibit SPT or exhibit immunosuppression; its antifungal activity is qualitatively directed against the plant pathogen Botrytis cinerea [1]. The presence of the aminomalonic acid group and the specific (E)-(3R,4S,5S) absolute configuration established by CD spectroscopy represent a structurally distinct pharmacophore that cannot be assumed to share the SPT-inhibitory mechanism of sphingoid base analogs [1].
| Evidence Dimension | Core structural pharmacophore |
|---|---|
| Target Compound Data | Aminomalonic acid (2-amino-2-carboxy) appended to C20 unsaturated acetoxy fatty acid chain; (E)-(3R,4S,5S) absolute configuration |
| Comparator Or Baseline | Myriocin (ISP-1): sphingoid base (2-amino-1,3-diol) linked to C14 fatty acyl chain; SPT inhibitor with Ki = 0.28 nM, immunosuppressant. Sphingofungins: sphingoid base core; SPT inhibitors with antifungal activity. |
| Quantified Difference | Qualitative structural class difference. No quantitative SPT inhibition data available for malonofungin. |
| Conditions | Structural elucidation by 1H NMR and CD spectroscopy (Berova et al., 1994). Myriocin SPT inhibition data from independent studies. |
Why This Matters
Procurement for antifungal screening programs targeting Botrytis cinerea requires confirmation that the aminomalonic acid chemotype is mechanistically distinct from SPT-inhibiting sphingoid bases, avoiding redundant pathway targeting.
- [1] Berova, N., Breinholt, J., Jensen, G.W., Kjær, A., Lo, L.C., Nakanishi, K., Nielsen, R.I., Olsen, C.E., Pedersen, C. & Stidsen, C.E. (1994). Malonofungin: an Antifungal Aminomalonic Acid from Phaeoramularia fusimaculans. Acta Chemica Scandinavica, 48(3), 240–251. View Source
- [2] Miyake, Y., Kozutsumi, Y., Nakamura, S., Fujita, T. & Kawasaki, T. (1995). Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin. Biochemical and Biophysical Research Communications, 211(2), 396–403. View Source
